molecular formula C15H21NOS B12428036 Dimepiperate-d10

Dimepiperate-d10

Cat. No.: B12428036
M. Wt: 273.46 g/mol
InChI Key: BWUPSGJXXPATLU-AWBOOSSHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimepiperate-d10 is a deuterated form of the herbicide dimepiperate, which is primarily used to control barnyard grass in flooded rice fields. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and environmental fate. The compound has a low aqueous solubility and low volatility, and it is not expected to be persistent in soil systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimepiperate-d10 involves the incorporation of deuterium atoms into the dimepiperate molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of 1-piperidinecarbothioic acid with deuterated benzyl chloride under basic conditions to form the deuterated thioester. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like deuterated chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dimepiperate-d10 undergoes various chemical reactions, including:

    Oxidation: The thioester group in this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: The thioester group can be reduced to form thiols.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed

Scientific Research Applications

Dimepiperate-d10 is used in a variety of scientific research applications, including:

Mechanism of Action

Dimepiperate-d10 exerts its herbicidal effects by inhibiting lipid synthesis in plants. The compound is absorbed by the roots and translocated upwards through the plant, where it inhibits the synthesis of essential lipids required for cell membrane formation. This leads to the disruption of cell membrane integrity and ultimately the death of the plant. The primary molecular target is the enzyme acetyl-CoA carboxylase, which is involved in the first step of fatty acid synthesis .

Comparison with Similar Compounds

Similar Compounds

    Dimepiperate: The non-deuterated form of dimepiperate-d10.

    Thiobencarb: Another thiocarbamate herbicide used for similar purposes.

    Molinate: A thiocarbamate herbicide used to control grasses in rice fields.

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in scientific research. The deuterium atoms provide a distinct isotopic signature that can be tracked using various analytical techniques, making it ideal for studies involving metabolic pathways and environmental fate .

Properties

Molecular Formula

C15H21NOS

Molecular Weight

273.46 g/mol

IUPAC Name

S-(2-phenylpropan-2-yl) 2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidine-1-carbothioate

InChI

InChI=1S/C15H21NOS/c1-15(2,13-9-5-3-6-10-13)18-14(17)16-11-7-4-8-12-16/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3/i4D2,7D2,8D2,11D2,12D2

InChI Key

BWUPSGJXXPATLU-AWBOOSSHSA-N

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C(=O)SC(C)(C)C2=CC=CC=C2)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CC(C)(C1=CC=CC=C1)SC(=O)N2CCCCC2

Origin of Product

United States

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